![molecular formula C14H8ClN3OS B1429737 2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile CAS No. 1407180-82-8](/img/structure/B1429737.png)
2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile
Overview
Description
“2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile” is a chemical compound with the CAS Number: 1407180-82-8 . It has a molecular weight of 301.76 . This compound is widely represented in medicinal chemistry as it is a structural analog of purines .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H8ClN3OS/c1-19-11-5-3-2-4-8 (11)12-6-9-13 (20-12)10 (7-16)18-14 (15)17-9/h2-6H,1H3
. This code represents the molecular structure of the compound.
Scientific Research Applications
Antimicrobial Applications
Thieno[3,2-d]pyrimidine derivatives have been shown to possess antimicrobial properties. This suggests that 2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile could potentially be used in the development of new antimicrobial agents for treating bacterial diseases .
Analgesic and Anti-inflammatory Applications
These derivatives also exhibit analgesic and anti-inflammatory activities. Research could explore the use of this compound in pain relief and inflammation control .
Antihypertensive Applications
Some thieno[3,2-d]pyrimidine derivatives are used as antihypertensive agents. The compound may have potential applications in managing high blood pressure .
Antitumor and Anticancer Applications
There is significant interest in thieno[3,2-d]pyrimidine derivatives as anticancer agents. They have been evaluated for their antiproliferative activity against various cancer cell lines, suggesting possible research applications of 2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile in cancer treatment .
Material Science Applications
Thiophene derivatives are used in material science, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic semiconductors. This compound could be explored for its potential use in these areas .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The compound could be investigated for its effectiveness in protecting metals from corrosion .
Organic Electronics
Thiophene-mediated molecules play a role in the advancement of organic electronics, such as organic field-effect transistors (OFETs). Research into 2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile could contribute to developments in this field .
Enzyme Inhibition
Thieno[3,2-d]pyrimidine derivatives have been synthesized as enzyme inhibitors, such as EZH2 inhibitors for cancer treatment. This suggests potential research applications of the compound as an enzyme inhibitor for therapeutic purposes .
Mechanism of Action
Target of Action
The primary targets of the compound 2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile are currently unknown. This compound is a structural analog of purines , which suggests that it may interact with enzymes and receptors that bind to purines.
Mode of Action
Given its structural similarity to purines , it may interact with its targets in a similar manner as purines.
Biochemical Pathways
As a purine analog , it may potentially affect pathways involving purines, such as nucleotide synthesis and signal transduction pathways
Result of Action
Given its structural similarity to purines , it may have similar effects at the molecular and cellular level.
properties
IUPAC Name |
2-chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3OS/c1-19-11-5-3-2-4-8(11)12-6-9-13(20-12)10(7-16)18-14(15)17-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAXOIGFKYWFQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(S2)C(=NC(=N3)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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